Sordaricin

Beschreibung

Contextualizing the Global Challenge of Fungal Pathogens and Antifungal Resistance

Fungal infections represent a significant and often life-threatening global health challenge, particularly for immunocompromised individuals, such as those suffering from AIDS or cancer. beilstein-journals.orgscirp.org The existing arsenal (B13267) of antifungal treatments is limited, often associated with severe side effects like nephrotoxicity, and increasingly ineffective against emerging resistant fungal strains. beilstein-journals.orgscirp.orgnews-medical.netbioengineer.orgresearchgate.net This growing problem of antifungal resistance (AFR) is exacerbated by the widespread use of antifungal agents in both medicine and agriculture, leading to cross-resistance that undermines clinical treatments. scirp.orgnews-medical.netbioengineer.orgresearchgate.net A critical need exists for new antimycotic agents that possess novel chemical structures and unique mechanisms of action to overcome these challenges. beilstein-journals.orgscirp.orgresearchgate.net

Historical Perspective of Sordaricin and the Sordarin (B1681957) Family Discovery

The sordarin family of compounds, to which this compound belongs, originated with the isolation of sordarin in 1969 from the fungus Sordaria araneosa by scientists at Sandoz Co. in Switzerland. This compound was subsequently patented as SL 2266. beilstein-journals.orgbeilstein-journals.org this compound itself is a diterpenoid aglycone, meaning it is the non-sugar component of sordarin, and can be obtained by degrading sordarin with concentrated aqueous HCl in acetone. beilstein-journals.orgd-nb.info

Initially overlooked in antifungal screens during the 1970s, sordarin gained renewed appreciation two decades later due to its potent in vitro inhibition of protein synthesis in pathogenic fungi, notably Candida albicans. beilstein-journals.orgd-nb.info Following this resurgence of interest, other structurally related compounds sharing the this compound aglycone were identified from various fungal species. These include zofimarin, BE31405, SCH57404 (also known as xylarin), hypoxysordarin, hydroxysordarin, neosordarin, and GR135402. davidmoore.org.ukcabidigitallibrary.org The significant interest in these molecules, particularly within the drug discovery sector, is evidenced by the numerous patents filed for sordarin derivatives by major pharmaceutical companies such as GSK, Merck, Banyu, Sankyo, and BMS. davidmoore.org.uk Academic efforts have also contributed significantly, with the total synthesis of this compound and its congeners achieved by research groups including Kato (1993), Mander (2003), and Narasaka (2004/2006). beilstein-journals.orgacs.orgoup.comacs.org

Unique Position of this compound in Natural Product Chemistry and Mechanistic Biology

This compound holds a unique position in natural product chemistry and mechanistic biology due to its distinctive structural features and highly specific mode of action.

Natural Product Chemistry: this compound is classified as a tetracyclic diterpenoid, characterized by a unique tetracyclic diterpene core that incorporates a norbornene system. beilstein-journals.orgd-nb.infonih.govnih.gov This intricate and unusual structure among microbial natural products has made this compound a compelling target for numerous synthetic studies. beilstein-journals.orgnih.govresearchgate.netchemrxiv.orgubc.ca Many of these synthetic approaches have explored a biomimetic intramolecular Diels-Alder (IMDA) reaction to construct the characteristic norbornene-like framework. beilstein-journals.orgnih.govresearchgate.netchemrxiv.orgubc.ca As the aglycone of sordarin, this compound forms the core upon which the sugar moiety (sordarose) is attached in the complete sordarin molecule. beilstein-journals.orgd-nb.inforesearchgate.netthieme-connect.com Research has also delved into the biotransformation and chemical modification of this compound to generate derivatives, revealing that its antifungal activity is highly sensitive to changes in the steric and lipophilicity of the diterpene skeleton. researchgate.netnih.govcabidigitallibrary.org

Mechanistic Biology: The sordarin family of compounds, including this compound and its derivatives, exerts its antifungal effects through a distinct mechanism: the inhibition of protein synthesis in fungi. beilstein-journals.orgresearchgate.netbeilstein-journals.orgd-nb.inforesearchgate.netthieme-connect.comresearchgate.netcenmed.comnih.govresearchgate.netcu.edu.tr Unlike conventional antifungals that often target the fungal cell membrane or ergosterol (B1671047) biosynthesis, sordarins specifically stabilize the ribosome/eukaryotic elongation factor 2 (eEF2) complex. beilstein-journals.orgresearchgate.netd-nb.info This stabilization blocks ribosomal translocation, thereby preventing the elongation step of mRNA translation. d-nb.inforesearchgate.net A remarkable feature of this compound's mechanism is its high selectivity; sordarins selectively inhibit fungal protein synthesis with no detectable binding to eEF2 from plants or mammals, despite the high degree of amino acid sequence conservation among these proteins. researchgate.netthieme-connect.comresearchgate.net Studies have shown that mutations in Saccharomyces cerevisiae eEF2 or the ribosomal stalk protein rpP0 can lead to sordarin resistance, with eEF2 being the primary determinant of this specificity. researchgate.netcenmed.comnih.gov

Overview of Key Academic Research Areas on this compound

Academic research on this compound has spanned several interconnected areas, driven by its unique chemical structure and potent antifungal activity.

Total Synthesis and Chemical Modification: A significant area of research has focused on the total synthesis of this compound and its various derivatives. These synthetic efforts aim to elucidate the complex structure and provide routes for creating novel analogs with potentially improved properties. beilstein-journals.orgacs.orgoup.comacs.orgresearchgate.netubc.caresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers actively investigate how modifications to the this compound core and the glycosyl unit of sordarin impact antifungal activity and pharmacological profiles. This includes exploring the introduction of polar groups versus small, lipophilic groups and their effects on potency. beilstein-journals.orgdavidmoore.org.ukresearchgate.net

Biosynthesis Pathway Elucidation: Understanding the unique biosynthetic pathway of this compound is another key area. This involves identifying the enzymes, such as diterpene cyclase (SdnA) and various cytochrome P450 enzymes, responsible for constructing the characteristic norbornene core and functionalizing the precursor molecules. nih.govresearchgate.net

Mechanism of Action Studies: Detailed investigations into how this compound and sordarins interact with fungal eEF2 and the ribosome are crucial. This research aims to pinpoint specific binding sites and understand the molecular basis of both its selectivity and resistance mechanisms. researchgate.netresearchgate.netcenmed.comnih.gov

Antifungal Efficacy against Pathogens: Extensive in vitro and in vivo testing of this compound and its derivatives against a broad spectrum of pathogenic fungi is a continuous effort. This includes important species like Candida albicans, Saccharomyces cerevisiae, Candida tropicalis, Candida kefyr, Cryptococcus neoformans, and various Aspergillus species. beilstein-journals.orgresearchgate.netd-nb.infodavidmoore.org.ukresearchgate.netthieme-connect.comcenmed.comresearchgate.netcu.edu.tr

Development of New Antifungal Agents: Ongoing academic and industrial collaborations aim to develop novel sordarin derivatives with enhanced antifungal activity and improved pharmacological characteristics, including the exploration of azasordarins and oxazepane derivatives. researchgate.netdavidmoore.org.uk

Ecological Role: Beyond its therapeutic potential, this compound's natural occurrence has led to studies on the ecological role of sordarins. For instance, Podospora pleiospora produces sordarins in its natural substrate (dung) at concentrations sufficient to exhibit antibiosis against yeasts. davidmoore.org.uk

Compound Names and PubChem CIDs

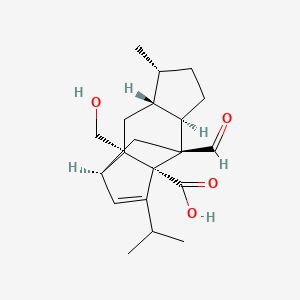

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H28O4 |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

(1R,2S,4R,5R,8R,9S,11R)-9-formyl-2-(hydroxymethyl)-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-11(2)16-6-13-7-19(10-22)15-5-4-12(3)14(15)8-18(13,9-21)20(16,19)17(23)24/h6,10-15,21H,4-5,7-9H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19+,20-/m1/s1 |

InChI-Schlüssel |

QIMCUSGGYZHVEF-VULLPXFTSA-N |

SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)O)C=O)CO |

Kanonische SMILES |

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)O)C=O)CO |

Synonyme |

sordaricin |

Herkunft des Produkts |

United States |

Sordaricin Biosynthesis and Pathway Elucidation

Isolation and Characterization of Producer Organisms

The journey to understand sordaricin biosynthesis began with the identification of the fungi responsible for its production.

The primary and most well-documented producer of the parent compound sordarin (B1681957), from which this compound is derived, is the fungus Sordaria araneosa. nih.govsigmaaldrich.com This fungus has been the focus of numerous studies aimed at isolating and characterizing sordarin and its derivatives. nih.govlu.se Sordarin is a potent antifungal agent that acts by inhibiting fungal protein synthesis. sigmaaldrich.com Its unique structure, featuring a tetracyclic diterpene aglycone (this compound) linked to a sugar moiety, has made it a subject of great interest. nih.gov Early research successfully isolated not only sordarin but also its core structure, this compound, from fermentations of Sordaria araneosa. nih.gov

More recently, genome mining techniques have expanded the known diversity of sordarin-producing fungi. A novel biosynthetic gene cluster for sordarin was discovered in the fungus Talaromyces adpressus. nih.govresearchgate.net This finding is significant as it presents an alternative fungal source for sordarin and its precursors. The identification of a homologous pathway in a different genus suggests the potential for discovering a wider range of natural sordarin analogs. nih.gov

Genetic Basis of this compound Biosynthesis

The production of this compound is encoded within a dedicated set of genes known as a biosynthetic gene cluster (BGC).

In Sordaria araneosa, the biosynthetic gene cluster responsible for sordarin production is designated as the 'sdn' cluster. nih.gov This cluster spans approximately 67 kb and contains 20 open reading frames. nih.gov Key genes within this cluster encode for a diterpene cyclase, a glycosyltransferase, a type I polyketide synthase, and several cytochrome P450 monooxygenases, all essential for the step-wise construction of the sordarin molecule. nih.gov

A homologous biosynthetic gene cluster, named the 'tdn' cluster, was identified in Talaromyces adpressus. nih.govresearchgate.net Bioinformatic analysis revealed a high degree of similarity between the 'tdn' and 'sdn' gene clusters, indicating a conserved biosynthetic pathway. nih.gov

Below is a table detailing the key genes and their putative functions within these clusters.

| Gene Cluster | Organism | Key Genes and Putative Functions |

| sdn | Sordaria araneosa | sdnA: Diterpene cyclase (catalyzes the formation of cycloaraneosene) nih.govnih.govsdnG: Norbornene synthase (catalyzes the intramolecular Diels-Alder reaction to form the this compound core) nih.govsdnJ: Glycosyltransferase (attaches the sugar moiety to this compound) nih.govP450s (sdnB, sdnE, sdnF, sdnH): Catalyze a series of oxidative modifications nih.gov |

| tdn | Talaromyces adpressus | tdnA, tdnC: Involved in the production of the diterpenoid precursor, cycloaraneosene (B25683) nih.gov High homology to the sdn cluster suggests similar functions for other genes. |

The expression of biosynthetic gene clusters, like the 'sdn' and 'tdn' clusters, is often controlled by global transcriptional regulators (GTRs). These regulators can respond to various environmental signals and modulate the expression of multiple genes, including those for secondary metabolism. In fungi, well-known GTRs include LaeA, VeA, PacC, and CreA. mdpi.com While specific studies on the direct regulation of the this compound pathway by these GTRs are emerging, it is a well-established principle that these master regulators play a crucial role in activating or repressing the production of secondary metabolites. mdpi.com For instance, PacC is a key regulator that responds to ambient pH, a factor known to influence fungal secondary metabolism. mdpi.com The coordinated action of these regulators ensures that the production of complex molecules like this compound occurs under optimal conditions for the fungus.

Enzymology of this compound Formation

The biosynthesis of this compound from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), involves a series of remarkable enzymatic transformations. The pathway has been elucidated through the heterologous expression of the biosynthetic genes and in vitro enzymatic assays. nih.govnih.gov

The key steps in the formation of the this compound core are:

Cyclization: The pathway is initiated by the diterpene cyclase, SdnA , which converts GGPP into the tricyclic hydrocarbon intermediate, cycloaraneosene . nih.govnih.gov This establishes the fundamental 5-8-5 ring system of the molecule. nih.gov

Oxidative Modifications: A series of cytochrome P450 monooxygenases, including SdnB, SdnE, SdnF, and SdnH , then catalyze a sequence of oxidative reactions. nih.govresearchgate.net These enzymes are responsible for introducing oxygen atoms and facilitating rearrangements of the carbon skeleton, ultimately preparing the molecule for the key cycloaddition step. nih.gov

Diels-Alder Cycloaddition: The hallmark of this compound biosynthesis is the formation of its characteristic norbornene ring system. This is achieved through an intramolecular Diels-Alder reaction catalyzed by a specialized enzyme, the norbornene synthase SdnG . nih.gov This pericyclase facilitates the [4+2] cycloaddition, a reaction well-known in synthetic organic chemistry but with few enzymatic counterparts in nature. nih.gov The full reconstitution of the pathway has confirmed that these enzymes collectively transform cycloaraneosene into the highly functionalized this compound. nih.gov

Diterpene Cyclase Activities (e.g., SdnA-catalyzed cycloaraneosene formation)

The initial and defining step in this compound biosynthesis is the cyclization of the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), into the tricyclic 5-8-5 hydrocarbon skeleton of cycloaraneosene. nih.govnih.gov This complex transformation is catalyzed by the diterpene cyclase SdnA. nih.govnih.gov In vitro enzymatic analysis has confirmed that SdnA directly converts GGPP into cycloaraneosene, which serves as the foundational scaffold for subsequent modifications. nih.gov The cycloaraneosene structure is distinguished by an exocyclic olefin at C-7, a critical feature that later becomes the dienophile in the key intramolecular Diels-Alder reaction. nih.gov While sharing a 5-8-5 core with other diterpenes, the unique structure of cycloaraneosene produced by SdnA is specifically associated with the this compound pathway. nih.gov

Cytochrome P450 Monooxygenase Functions in Diterpene Core Modification (e.g., SdnB, SdnE, SdnF, SdnH)

Following the formation of the cycloaraneosene backbone, a consortium of four cytochrome P450 monooxygenases—SdnB, SdnH, SdnF, and SdnE—cooperatively catalyze a series of oxidative modifications to reshape the inert hydrocarbon framework. nih.govnih.gov This enzymatic cascade is responsible for installing the necessary functional groups to prepare the molecule for the final cycloaddition. nih.govnih.gov

The functions of these P450 enzymes are highly specific and ordered:

SdnB: This enzyme demonstrates multifunctionality. It is responsible for hydroxylation and, notably, the oxidative cleavage of a C-C bond. nih.govnih.gov SdnB is the first known P450 to cleave an epoxy residue's C-C bond to generate two formyl groups. nih.gov

SdnH: This P450 acts as a desaturase, generating the cyclopentadiene (B3395910) moiety that is essential for the Diels-Alder reaction. nih.gov

SdnF: The role of SdnF is to selectively oxidize one of the formyl groups, previously generated by SdnB, into a carboxyl group. nih.gov This oxidation activates the diene for the subsequent cycloaddition. nih.gov

SdnE: While the specific function of SdnE was part of the cooperative reshaping of the cycloaraneosene framework, detailed individual catalytic activity is less defined in comparison to SdnB, H, and F in the core transformation leading to the Diels-Alder precursor. nih.gov

This sequence of P450-mediated reactions is a rare catalytic strategy that overcomes the inherent difficulty of preparing a terpene scaffold for an intramolecular Diels-Alder reaction. nih.gov

| Enzyme | Type | Function in this compound Biosynthesis |

| SdnB | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation and oxidative C-C bond cleavage to yield two formyl groups. nih.govnih.gov |

| SdnH | Cytochrome P450 Monooxygenase | Acts as a desaturase to create the cyclopentadiene ring. nih.gov |

| SdnF | Cytochrome P450 Monooxygenase | Selectively oxidizes a formyl group to a carboxyl group, activating the diene. nih.govnih.gov |

| SdnE | Cytochrome P450 Monooxygenase | Cooperatively involved in the oxidative reshaping of the diterpene core. nih.gov |

Norbornene Synthase (Diels-Alderase) SdnG and Intramolecular Diels-Alder Cycloaddition

The culmination of the biosynthetic pathway is the formation of the characteristic norbornene core of this compound via an intramolecular Diels-Alder [4+2] cycloaddition. nih.govnih.gov This remarkable reaction is catalyzed by SdnG, a dedicated norbornene synthase, or Diels-Alderase. nih.govnih.gov The substrate for SdnG is the highly functionalized intermediate produced by the P450 cascade, which possesses both a cyclopentadiene (the diene) and an activated olefinic dienophile. nih.govnih.gov

While the intramolecular Diels-Alder reaction can occur spontaneously, the enzyme SdnG significantly accelerates the process. nih.gov This enzymatic catalysis is crucial to suppress the formation of competing shunt products that could arise from redox modifications of the activated dienophile by the host organism. nih.gov The discovery of SdnG provided the first enzymatic counterpart to the well-studied norbornene-forming Diels-Alder reaction in synthetic chemistry. nih.gov

Proposed Mechanisms of Enzymatic Transformations in this compound Pathway

The enzymatic transformations in the this compound pathway follow a concise and well-programmed chemical logic. nih.gov The pathway begins with the formation of the cycloaraneosene scaffold by SdnA. Subsequently, the P450 enzymes execute a series of intriguing and strategically ordered reactions. nih.gov

The proposed mechanism involves:

Initial Oxidation: The P450s, starting with SdnB, hydroxylate the cycloaraneosene core. nih.gov

Diene Formation: SdnH catalyzes a desaturation step to form the cyclopentadiene ring system. nih.gov

C-C Bond Cleavage and Dienophile Activation: The multifunctional P450 SdnB catalyzes an unusual oxidative cleavage of a vicinal diol, which installs conjugated aldehyde groups on both the dienophile and the cyclopentadiene. nih.gov This step is critical for activating the dienophile.

Further Oxidation: SdnF selectively oxidizes one of the aldehyde groups to a carboxylic acid, further activating the system for the intramolecular Diels-Alder reaction. nih.govnih.gov

Diels-Alder Cycloaddition: The final, highly functionalized intermediate, containing the diene and dienophile, is positioned by the pericyclase SdnG to facilitate the intramolecular [4+2] cycloaddition, stereoselectively forming the norbornene core of this compound. nih.govnih.gov

This programmed sequence avoids the premature generation of reactive and potentially cytotoxic intermediates, such as the acrolein dienophile. nih.gov

Biosynthetic Intermediates and Proposed Pathway Logic

The logic of the this compound biosynthetic pathway is a masterpiece of natural chemical synthesis, proceeding from a simple linear precursor to a complex, polycyclic final product through a series of key, isolable intermediates.

Geranylgeranyl Diphosphate (GGPP) as a Primary Precursor

The biosynthesis of all sordarin-related compounds begins with the universal C20 isoprenoid precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov GGPP is a fundamental building block in the biosynthesis of diterpenes in fungi, bacteria, and plants. nih.gov In the this compound pathway, the enzyme SdnA acts exclusively on GGPP, initiating the entire downstream cascade by forming the first cyclic intermediate. nih.gov The availability of GGPP, produced via the mevalonate (B85504) pathway, is the entry point for the synthesis of the this compound scaffold. nih.gov

Oxidative Strategies in this compound Biosynthesis

The biosynthesis of this compound from its hydrocarbon precursor, cycloaraneosene, employs a concise and sophisticated oxidative strategy. nih.govnih.govdntb.gov.ua This transformation is crucial for preparing the molecule for the key intramolecular Diels-Alder (IMDA) reaction that forms the characteristic norbornene core. nih.gov The process is primarily mediated by a cascade of cytochrome P450 monooxygenases (P450s), which are encoded within the sordarin (sdn) biosynthetic gene cluster. nih.govnih.gov

The conversion of the initial 5-8-5 tricyclic hydrocarbon into the highly functionalized this compound molecule is accomplished by four specific P450 enzymes: SdnB, SdnH, SdnF, and SdnE. nih.gov This enzymatic cascade consumes a total of six oxygen molecules while incorporating four oxygen atoms into the final product. nih.gov These enzymes execute a series of precisely programmed reactions, including hydroxylation, desaturation, and the oxidative cleavage of a C-C bond, to construct the necessary functionalities for the subsequent cycloaddition. researchgate.netresearchgate.net

The key oxidative steps serve to activate the terpene scaffold for the pericyclic reaction. nih.gov One of the critical transformations is catalyzed by SdnF, which selectively oxidizes an aldehyde at the C-8 position to a carboxylate. chemrxiv.org This oxidation significantly activates the cyclopentadiene moiety, facilitating the subsequent IMDA reaction. chemrxiv.org The final step in the oxidative sequence is a hydroxylation of the C-18 methyl group, a reaction catalyzed by the P450 enzyme SdnE, which yields the final this compound molecule. nih.gov The enzyme SdnB has been identified as a multifunctional P450 within this pathway, contributing to multiple oxidative transformations. nih.gov

Table 1: Key P450 Enzymes in this compound Biosynthesis

| Enzyme | Class | Proposed Function | Source Organism |

|---|---|---|---|

| SdnB | Cytochrome P450 | Multifunctional oxidase involved in early oxidative steps. nih.gov | Sordaria araneosa nih.gov |

| SdnH | Cytochrome P450 | Involved in the P450 cascade for scaffold functionalization. nih.govresearchgate.net | Sordaria araneosa nih.gov |

| SdnF | Cytochrome P450 | Catalyzes the selective oxidation of the C-8 aldehyde to a carboxylate, activating the dienophile for IMDA. nih.govchemrxiv.org | Sordaria araneosa nih.gov |

| SdnE | Cytochrome P450 | Catalyzes the terminal hydroxylation at the C-18 methyl group to form this compound. nih.gov | Sordaria araneosa nih.gov |

Heterologous Expression and Reconstitution of this compound Biosynthesis

The complete biosynthetic pathway of this compound has been successfully elucidated through heterologous expression and stepwise reconstitution of the responsible genes in microbial hosts. nih.govnih.govresearchgate.net This approach has allowed researchers to functionally characterize the enzymes of the sordarin (sdn) gene cluster from Sordaria araneosa and validate their roles in the pathway. nih.gov The fungi Aspergillus nidulans and Saccharomyces cerevisiae have been effectively utilized as heterologous hosts for this purpose. nih.gov

The reconstitution process began with the expression of the diterpene synthase gene, sdnA, which was previously shown to cyclize geranylgeranyl diphosphate (GGPP) into the precursor cycloaraneosene. nih.gov To enhance the production of this precursor, the GGPP synthase gene, sdnC, was co-expressed with sdnA in A. nidulans, leading to the successful production of cycloaraneosene. nih.gov

Subsequently, the four P450 genes (sdnB, sdnH, sdnF, and sdnE) were introduced in a stepwise fashion. nih.govresearchgate.net This methodical approach enabled the isolation and structural characterization of key biosynthetic intermediates, revealing the specific function of each P450 enzyme in the oxidative cascade. nih.gov The full reconstitution of the pathway in an A. nidulans strain expressing sdnA, sdnC, sdnB, sdnH, sdnF, and sdnE resulted in the production of this compound at a titer of 20 mg/L. nih.gov The pathway was also successfully reconstituted in the yeast S. cerevisiae, yielding this compound at 2 mg/L. nih.govchemrxiv.org

Furthermore, genome mining efforts have identified a new sordarin biosynthetic gene cluster (tdn) in the fungus Talaromyces adpressus. Heterologous expression of key genes from this cluster in Aspergillus oryzae led to the production and characterization of several known and new diterpenoid intermediates, including cycloaraneosene-9-ol, cycloaraneosene-8,9-diol, and cycloaraneosene-9-ol-8-one, further contributing to the understanding of this biosynthetic pathway. hep.com.cn

Table 2: Heterologous Reconstitution of this compound Biosynthesis

| Host Organism | Expressed Genes | Product(s) | Titer |

|---|---|---|---|

| Aspergillus nidulans | sdnA, sdnC | Cycloaraneosene nih.gov | Not specified |

| Aspergillus nidulans | sdnA, sdnC, sdnB, sdnH, sdnF, sdnE | This compound nih.gov | 20 mg/L nih.gov |

| Saccharomyces cerevisiae | Full sdn pathway genes | This compound nih.govchemrxiv.org | 2 mg/L nih.govchemrxiv.org |

| Aspergillus oryzae | Key genes from tdn cluster | Cycloaraneosene, Cycloaraneosene-9-ol, Cycloaraneosene-8,9-diol, Cycloaraneosene-9-ol-8-one hep.com.cn | Not specified |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4'-O-demethylsordarin |

| Cycloaraneosene |

| Cycloaraneosene-8,9-diol |

| Cycloaraneosene-9-ol |

| Cycloaraneosene-9-ol-8-one |

| GDP-6-deoxy-d-altrose |

| Hypoxysordarin |

| This compound |

| Sordarin |

Total Chemical Synthesis of Sordaricin

Strategic Approaches to the Tetracyclic Diterpene Core

The synthesis of sordaricin's tetracyclic diterpene core has seen various innovative strategies, often leveraging pericyclic reactions and metal-catalyzed transformations to establish its complex stereochemistry and ring systems researchgate.net.

Early synthetic efforts towards this compound highlighted the significant challenges posed by its unique structure, particularly the norbornene-like framework and the presence of three successive quaternary centers [C(5), C(6), C(7)] oup.comnih.gov. Model studies were crucial in exploring potential routes to establish the main carbon skeleton. For instance, Mander reported model studies as early as 1991, focusing on intramolecular [4+2] cycloaddition as a key step for this compound synthesis nih.govbeilstein-journals.org. These studies aimed to understand and overcome the difficulties associated with forming the strained bicyclo[2.2.1]heptene system and controlling the stereochemistry of the multiple chiral centers nih.govresearchgate.net.

A prominent strategy in this compound synthesis has been the biomimetic intramolecular Diels-Alder (IMDA) cycloaddition, which mimics the proposed biogenetic pathway nih.govoup.comresearchgate.netacs.org. This reaction is particularly effective for constructing the norbornene skeleton, a characteristic feature of this compound nih.govresearchgate.net.

Nature's biosynthesis of this compound also features an IMDA reaction, catalyzed by a norbornene synthase called SdnG. This enzyme generates the norbornene core and accelerates the reaction, transforming a hydrocarbon precursor into the highly functionalized substrate for the cycloaddition researchgate.netnih.gov.

Another distinct strategic approach to forming the tetracyclic core of this compound involves the palladium-catalyzed intramolecular Tsuji-Trost reaction beilstein-journals.orgoup.comresearchgate.netoup.com. This method offers an alternative to the Diels-Alder approach, particularly for constructing the strained bicyclo[2.2.1]heptene framework oup.comoup.comcapes.gov.br.

The Narasaka group notably employed a Pd(0)-catalyzed intramolecular ring closure to stereoselectively establish the last two quaternary centers in their synthesis of racemic this compound in 2004, and later in the enantioselective synthesis of (−)-sordarin beilstein-journals.orgnih.govresearchgate.net. This reaction typically involves an allylic carbonate undergoing cyclization to build the this compound core beilstein-journals.org. This approach is conceptually different from the Diels-Alder cyclizations used by Kato and Mander beilstein-journals.orgresearchgate.net.

The Cope rearrangement has also played a crucial role in the construction of the this compound core, particularly in the early total syntheses nih.govbeilstein-journals.orgbeilstein-journals.orgsemanticscholar.org. The Kato group's 1993 synthesis of this compound methyl ester relied on two key transformations: a Cope rearrangement and an intramolecular Diels-Alder reaction nih.govbeilstein-journals.orgbeilstein-journals.org.

The substrate for the Cope rearrangement was prepared by merging two cyclopentene (B43876) units nih.govbeilstein-journals.org. The rearrangement itself occurred at elevated temperatures (e.g., 200 °C) via a boat-like transition state, leading to the formation of a crucial intermediate in the synthesis pathway nih.govbeilstein-journals.orgd-nb.infoescholarship.org. This step was instrumental in establishing one of the quaternary centers in the polycyclic core escholarship.org.

Enantioselective Total Syntheses of this compound

Enantioselective total syntheses of this compound aim to produce the compound in a single enantiomeric form, which is crucial for pharmaceutical applications. Several groups have achieved enantioselective syntheses, often building upon the strategic approaches mentioned above beilstein-journals.orgresearchgate.netacs.orgbeilstein-journals.orgthegoodscentscompany.comwikidata.orgnih.gov.

The Kato group's 1993 synthesis was the first to achieve optically pure this compound methyl ester nih.govbeilstein-journals.orgbeilstein-journals.org. Mander's 2003 synthesis also resulted in enantiopure this compound nih.govbeilstein-journals.orgnih.govscribd.com. Narasaka's group reported the first enantioselective synthesis of (−)-sordarin in 2006, following their racemic this compound synthesis in 2004 beilstein-journals.org. These syntheses typically involve starting from enantiopure building blocks or employing stereoselective reactions to control the absolute configuration nih.govorganic-chemistry.org.

Achieving precise stereocontrol during the construction of the norbornene-like framework is paramount due to its inherent rigidity and the presence of multiple contiguous chiral and quaternary centers oup.comresearchgate.netbeilstein-journals.orgwikidata.org.

In the biomimetic intramolecular Diels-Alder cycloadditions, the reaction often proceeds with high stereocontrol, influenced by the conformational preferences of the reacting diene and dienophile organic-chemistry.org. For example, Mander's synthesis utilized the folded nature of tricyclic ring systems in their enantiomerically pure starting materials to control the relative and absolute configurations around the cyclopentane (B165970) ring organic-chemistry.org. The Diels-Alder cyclization itself was found to proceed with higher selectivity at lower temperatures, leading exclusively to the desired regioisomer organic-chemistry.org.

In the palladium-catalyzed intramolecular Tsuji-Trost reaction, stereocontrol is achieved through the precise management of the π-allyl palladium intermediate, leading to the selective construction of the desired quaternary centers and the bicyclo[2.2.1]heptan-2-one framework beilstein-journals.orgoup.comacs.org. This method offers a distinct approach to stereoselective bond formation compared to pericyclic reactions beilstein-journals.orgnih.govresearchgate.net.

The challenges in this compound synthesis, particularly regarding stereocontrol, often stem from the need to create highly functionalized, elusive quaternary carbon stereocenters researchgate.net. Despite the complexities, the development of diverse synthetic strategies has allowed for the successful construction of this unique and biologically important diterpenoid.

Table 1: Key Synthetic Approaches to this compound

| Approach | Key Reaction(s) | Notable Group(s) | Year(s) of Report | Stereoselectivity | Yield (if reported) |

| Biomimetic Intramolecular Diels-Alder (IMDA) | IMDA Cycloaddition, Cope Rearrangement | Kato | 1993 | Optically pure | 2% (16 steps) |

| Biomimetic Intramolecular Diels-Alder (IMDA) | IMDA Cycloaddition, Tandem Cycloreversion/IMDA | Mander | 2003, 2005 | Enantioconvergent | 3% (26 steps) scribd.com |

| Palladium-Catalyzed Intramolecular Tsuji-Trost | Pd(0)-catalyzed intramolecular ring closure | Narasaka | 2004 (racemic), 2006 (enantiopure) | Racemic, then Enantiopure | Not specified |

| Cope Rearrangement | Cope Rearrangement (precedes IMDA) | Kato | 1993 | Controlled | Not specified |

Methodologies for Installing Key Functional Groups

The total chemical synthesis of this compound (PubChem CID: 485853), a tetracyclic diterpenoid characterized by a complex bridged norbornene system and key functionalities including a carboxylic acid, an aldehyde, and a primary alcohol, presents significant synthetic challenges nih.govbeilstein-journals.org. Over the years, several research groups have developed distinct and innovative methodologies to construct this intricate molecular architecture and precisely install its characteristic functional groups. These approaches often involve sophisticated cycloaddition reactions, metal-catalyzed transformations, and strategic functional group interconversions.

Construction of the Tetracyclic Core and Stereochemical Control

A central challenge in this compound synthesis lies in the construction of its unique tetracyclic core, which includes a highly strained bicyclo[2.2.1]heptan-2-one (norbornene) framework and multiple contiguous stereocenters beilstein-journals.orgresearchgate.netacs.org. Different strategies have been employed to assemble this complex skeleton, with key functional groups often emerging from or being strategically introduced into the pre-formed cyclic systems.

Kato's Approach (1993): The first total synthesis of optically pure this compound methyl ester by the Kato group in 1993 relied on two pivotal transformations to build the tetracyclic diterpene core: a Cope rearrangement and a subsequent intramolecular Diels-Alder reaction beilstein-journals.orgnih.govbeilstein-journals.org. This sequence allowed for the efficient formation of multiple rings and stereocenters in a single cascade. The substrate for the Cope rearrangement was meticulously prepared through the merger of two cyclopentene units, setting the stage for the subsequent cyclization events beilstein-journals.org.

Mander's Approach (2003): Mander's synthesis of this compound utilized an intramolecular [4+2] cycloaddition (Diels-Alder reaction) as a key step to form the complete carbon skeleton, including the establishment of two crucial quaternary carbon atoms beilstein-journals.orgresearchgate.netnih.gov. This approach also involved retro-Diels-Alder reactions at earlier stages to generate reactive intermediates, followed by a normal Diels-Alder to construct the final core beilstein-journals.org. The synthesis began with double alkylation of oxodicyclopentadiene derivatives, followed by a retro-Diels-Alder reaction to yield an α,β-unsaturated ketone, which served as a precursor for further functionalization and cyclization beilstein-journals.org.

Narasaka's Approach (2004/2006): Narasaka and co-workers developed a conceptually different strategy, employing an intramolecular Tsuji-Trost reaction of an allylic carbonate to construct the core of this compound beilstein-journals.orgnih.gov. This palladium(0)-catalyzed intramolecular ring closure was instrumental in selectively forming two quaternary carbon centers, a common challenge in complex natural product synthesis researchgate.net. Their approach also involved the synthesis of a bicyclic ketone from an enantiopure silyloxycyclohexenone via a bicyclo[4.1.0]heptanol intermediate, showcasing a distinct route to the cyclic precursors nih.gov.

Kim/Narasaka (Later Work on Sordarin (B1681957) Framework): In a related synthesis of the sordarin framework, key reactions included an Ag(I)-catalyzed oxidative radical cyclization of a cyclopropanol (B106826) derivative to form a bicyclo[5.3.0]decan-3-one skeleton acs.org. Furthermore, a Pd(0)-catalyzed intramolecular allylation reaction was employed to prepare the strained bicyclo[2.2.1]heptan-2-one derivative, which constitutes the critical norbornene portion of this compound's framework acs.org.

Installation and Transformation of Specific Functional Groups

The carboxylic acid, aldehyde, and primary alcohol moieties of this compound are integral to its biological activity and structural complexity. Their installation is often achieved through strategic functional group interconversions and precise control of oxidation states during the synthesis.

Aldehyde and Primary Alcohol: In Mander's synthesis, the aldehyde and primary alcohol functionalities were accessed through a sequence involving the stepwise reduction of a nitrile group using reagents such as diisobutylaluminum hydride (DIBAL) and sodium borohydride (B1222165) (NaBH₄) beilstein-journals.org. Protection strategies, such as the use of methoxymethyl (MOM) ethers for the primary alcohol, were employed to facilitate subsequent transformations beilstein-journals.org. Hydrolysis of dioxolane protecting groups was also utilized to reveal ketone functionalities, which could then be further manipulated beilstein-journals.org.

Carboxylic Acid: While specific details on the direct formation of the carboxylic acid are less explicit in the provided snippets, its presence is inherent in the final structure. Synthetic strategies often involve the oxidation of primary alcohols or aldehydes, or the hydrolysis of nitrile or ester precursors, to yield the carboxylic acid functionality. The use of "Mander's reagent" (methyl cyanoformate) in some synthetic routes, as mentioned in Mander's work, suggests methods for introducing or modifying carboxylic acid derivatives beilstein-journals.org.

The table below summarizes the key methodologies employed by different groups for the total synthesis of this compound, highlighting their approaches to constructing the core and installing key functional groups.

| Synthetic Group | Key Methodologies for Core Construction | Functional Group Installation/Manipulation |

|---|---|---|

| Kato Group (1993) | Cope rearrangement; Intramolecular Diels-Alder reaction for tetracyclic core formation beilstein-journals.orgnih.govbeilstein-journals.org. | Functional groups emerge from the cyclization cascade; specific details on direct installation not explicitly detailed in snippets. |

| Mander Group (2003) | Intramolecular [4+2] cycloaddition (Diels-Alder) for complete carbon skeleton; Retro- and normal Diels-Alder reactions beilstein-journals.orgresearchgate.netnih.gov. | Stepwise reduction of nitriles (DIBAL, NaBH₄) to aldehyde/primary alcohol; MOM protection of alcohols; Hydrolysis of dioxolanes to ketones; Use of Mander's reagent for carboxylic acid derivatives beilstein-journals.org. |

| Narasaka Group (2004/2006) | Intramolecular Tsuji-Trost reaction of allylic carbonate; Pd(0)-catalyzed intramolecular ring closure for quaternary centers beilstein-journals.orgresearchgate.netnih.gov. | Functional groups integrated into cyclic precursors and manipulated during core formation; specific details on direct installation not explicitly detailed in snippets. |

| Kim/Narasaka (Sordarin framework) | Ag(I)-catalyzed oxidative radical cyclization (bicyclo[5.3.0]decan-3-one); Pd(0)-catalyzed intramolecular allylation (bicyclo[2.2.1]heptan-2-one) acs.org. | Selective dihydroxylation of terminal alkenes (OsO₄, PhB(OH)₂) for hydroxyl groups acs.org. |

Sordaricin Chemical Modification and Analogues

Rationale for Sordaricin Derivatization

Derivatization of this compound is primarily undertaken to overcome limitations of the parent compound and to expand its therapeutic potential.

Fungal infections present a significant challenge, particularly in immunocompromised patients, due to the emergence of resistant fungal strains and the severe side effects associated with existing antifungal drugs researchgate.netfishersci.cacreamjournal.org. Sordarins offer a distinct advantage by targeting fungal elongation factor 2 (EF2), an enzyme crucial for protein synthesis, which differs from the cell membrane targets of many traditional antifungals researchgate.netwikipedia.orgwikipedia.orgcenmed.comfishersci.cafishersci.cawikipedia.orgnih.govabcam.com. This novel mechanism of action positions this compound as a valuable candidate for combating emerging fungal resistance researchgate.netwikipedia.orgcenmed.comfishersci.ca. Sordarin (B1681957) derivatives have shown promise in overcoming issues such as the ineffectiveness of fluconazole (B54011) against certain Aspergillus species or the variable bioavailability of itraconazole (B105839) wikipedia.orgwikidoc.org. Studies have identified that mutations in EF2 can confer resistance to both sordarins and fusidic acid, highlighting the importance of understanding and circumventing these resistance mechanisms through derivatization nih.govmims.com.

Strategies for this compound-Based Analogue Synthesis

Synthetic strategies for this compound-based analogues involve targeted modifications to its core structure to modulate biological properties.

Modifications to the diterpene core of this compound have been extensively investigated to explore structure-activity relationships and generate novel antifungal compounds researchgate.netwikipedia.orgcenmed.comfishersci.caguidetopharmacology.org. Core-modified this compound derivatives have been successfully prepared through methods involving biotransformation followed by chemical modification fishersci.caciteab.com. Research indicates that the antifungal activity of these derivatives is highly sensitive to changes in the steric and lipophilic properties of the diterpene skeleton fishersci.caciteab.com. Examples of such modifications include the synthesis of cyclopentane (B165970) analogues researchgate.netcenmed.com and tricyclic analogues researchgate.netfishersci.ca. Furthermore, derivatives incorporating a cyclohexane (B81311) ring appendage, linked via ether, thioether, amine, oxime, ester, or amide bonds, have been synthesized and evaluated for their antifungal activity fishersci.cafishersci.no. Notably, certain core-modified derivatives, such as oxime derivatives, have demonstrated potent activity, with MICs as low as 0.06 µg/mL against Candida albicans and Candida glabrata wikidoc.orgfishersci.ca. Biosynthetic studies have shed light on the natural pathway, revealing that a diterpene cyclase (SdnA) and cytochrome P450 enzymes play roles in modifying the cycloaraneosene (B25683) skeleton before the formation of the this compound norbornene core mims.commims.com.

The introduction of polar groups, such as hydroxyl moieties, into the diterpene core of this compound generally leads to a reduction in antifungal potency fishersci.caciteab.com. Despite this, microbial transformation has been explored as a method to introduce hydroxyl groups, which can then serve as points for further derivatization fishersci.ca. For instance, the 6-hydroxylation of this compound has been observed to be catalyzed by Lentzea sp. 7887, a process that is inhibited by cytochrome P450 inhibitors, suggesting the involvement of a cytochrome P450 enzyme in this biotransformation fishersci.ca.

Biotransformation-Mediated Derivatization

Biotransformation represents a valuable approach for the derivatization of this compound, allowing for the introduction of functional groups, such as hydroxyl moieties, to the core structure through biological processes. This method leverages the enzymatic machinery of microorganisms to achieve specific chemical modifications that might be challenging or less efficient through traditional synthetic chemistry. Core-modified this compound derivatives have been successfully prepared via biotransformation, often followed by subsequent chemical modifications, and subsequently evaluated for their antifungal activity. nih.govnih.gov Research findings indicate that the antifungal activity of this compound derivatives is highly sensitive to modifications in the steric properties and/or lipophilicity of the diterpene skeleton. While the introduction of polar groups, such as hydroxyl groups, into the diterpene core can sometimes lead to a reduction in potency, the incorporation of small and lipophilic groups, such as fluorine or a 7,8-olefin, tends to be well tolerated, maintaining or even enhancing activity. nih.govnih.gov Furthermore, biotransformation studies utilizing various fungal strains, including Cunninghamella elegans, have demonstrated the feasibility of achieving hydroxylation and esterification of the this compound diterpene core. nih.gov The biotransformation of sordarin itself has also been reported, with diverse organisms yielding a range of modified products, highlighting the versatility of this approach in generating structural diversity within the sordarin class. uni-freiburg.de

Microbial Transformation for Hydroxylation (e.g., by Lentzea sp. and P450Lent4B11)

A notable example of biotransformation-mediated derivatization of this compound is its hydroxylation through microbial transformation, specifically by Lentzea sp. 7887. This actinomycete strain was identified for its ability to catalyze the 6-hydroxylation of this compound. nih.govnih.gov The mechanism underlying this biotransformation was investigated, and it was observed that the reaction was inhibited by metyrapone, a known cytochrome P450 inhibitor. This inhibition suggested that a cytochrome P450 enzyme was responsible for the hydroxylation activity. nih.govnih.gov

Further research led to the cloning and heterologous expression of a novel bacterial cytochrome P450 gene, designated P450Lent4B11. When expressed and tested under cell-free conditions, P450Lent4B11 demonstrated direct 6-hydroxylation activity toward this compound, unequivocally confirming its role in this specific biotransformation. nih.govnih.gov The introduction of a hydroxyl moiety at the 6-position of this compound through this microbial transformation is significant as it facilitates the subsequent generation of various other this compound derivatives, expanding the chemical space for antifungal drug discovery. nih.govnih.gov

Specific Classes of this compound-Derived Antifungals (e.g., Azasordarins, GM series, GW series)

Extensive efforts in medicinal chemistry have led to the development of several distinct classes of this compound-derived antifungals, each with unique structural modifications and improved antifungal profiles. These include the Azasordarins, GM series, and GW series.

Azasordarins

Azasordarins represent a novel family of sordarin derivatives characterized by the replacement of the original sugar moiety of sordarin with alternative substituents, most notably a morpholinyl ring. plantaedb.com Structurally, these compounds typically feature a 6-methylmorpholin-2-yl group with varying N-4' substituents at position 8a of the this compound indacene ring system. nih.govuni.lu This structural modification offers the additional advantage of facilitating easier chemical synthesis compared to the more complex glycosidic linkage found in natural sordarin. uni.lu

Several azasordarins have been developed and studied, including GW 471552, GW 471558, GW 479821, GW 515716, GW 570009, and GW 587270. plantaedb.comnih.govuni.lunih.gov These compounds have demonstrated excellent in vitro antifungal activity against a range of clinically important fungal pathogens, particularly those associated with mucosal infections, such as Candida albicans and other non-C. albicans species. nih.gov

Table 1: Antifungal Activity of Selected Azasordarins Against Candida Species (MIC90 values in μg/ml)

| Compound | Candida albicans (MIC90) plantaedb.com | Candida tropicalis (MIC90) nih.gov | Candida glabrata (MIC90) nih.gov |

| GW 479821 | 0.015 | 0.03 | 0.06 |

| GW 515716 | 0.015 | 0.06 | 0.25 |

| GW 587270 | 0.015 | 0.06 | 0.5 |

| GW 471552 | - | 0.12 | 4 |

| GW 471558 | - | 0.12 | 0.25 |

| GW 570009 | - | 0.12 | 0.5 |

Among the azasordarins, GW 479821, GW 515716, and GW 587270 exhibited the highest potency against C. albicans. plantaedb.com Notably, GW 479821 also showed the most potent activity against C. tropicalis and C. glabrata. nih.gov Furthermore, GW 587270 and GW 570009 were identified as compounds that strike a favorable balance between antifungal potency and cytotoxicity. nih.gov

GM Series

The GM series of this compound derivatives was developed by GSK in 1998, representing an early and significant advancement in the field of sordarin-based antifungals. db-thueringen.de Key compounds within this series include GM 191519, GM 193663, GM 211676, GM 222712, and GM 237354. plantaedb.com These derivatives have demonstrated broad-spectrum in vitro activity against a variety of human fungal pathogens, including species of Candida, Aspergillus, and Pneumocystis. db-thueringen.de

Detailed research findings highlight the efficacy of certain GM compounds. For instance, GM 222712 and GM 237354 displayed excellent in vitro activities against a wide array of pathogenic fungi, such as Candida species (including fluconazole-resistant strains), Cryptococcus neoformans, and Pneumocystis carinii, as well as some filamentous fungi and emerging invasive fungal pathogens.

Table 2: Antifungal Activity of Selected GM Series Compounds (MIC90 values in μg/ml)

| Compound | Candida glabrata (MIC90) | Candida parapsilosis (MIC90) | Cryptococcus neoformans (MIC90) |

| GM 222712 | 0.5 | 1 | 0.5 |

| GM 237354 | 4 | 16 | 0.25 |

In in vivo studies, specifically a murine model of systemic coccidioidomycosis, GM 193663, GM 211676, and GM 237354 exhibited dose-responsive efficacy and were well tolerated. Notably, GM 237354, when administered at 100 mg/kg/day, proved superior to other regimens in reducing the fungal burden across various organs, including the spleen, liver, and lungs.

GW Series

The GW series of this compound analogs was introduced by GSK in 2001. db-thueringen.de This series largely overlaps with the Azasordarins, as the GW compounds are a new generation of azasordarins. db-thueringen.de The GW series demonstrated superior antifungal activity compared to the earlier GM generation against a similar range of pathogens, including Candida, Aspergillus, and Pneumocystis species. db-thueringen.de The specific compounds mentioned within the GW series, such as GW 471552, GW 471558, GW 479821, GW 515716, GW 570009, and GW 587270, are indeed the azasordarins discussed previously. plantaedb.comnih.govuni.lunih.gov

Molecular Mechanism of Action of Sordaricin and Its Derivatives

Detailed Mechanism of EF2 Inhibition

The inhibitory action of sordaricin on EF2 is not a simple competitive blockade but a more complex mechanism involving the stabilization of a transient state in the translation process. This unique mode of action sets it apart from other known protein synthesis inhibitors.

This compound and its derivatives exert their inhibitory effect by stabilizing the complex formed between EF2 and the ribosome. beilstein-journals.orgnih.govnih.gov While sordarin (B1681957) can bind to free EF2, its affinity for the factor is significantly enhanced when EF2 is bound to the ribosome. nih.govnih.gov This stabilization essentially traps EF2 on the ribosome, preventing it from completing its function and dissociating to allow the next round of elongation. researchgate.net This locked state effectively halts the entire process of protein synthesis. The formation of this stable ternary complex of sordarin-EF2-ribosome is a hallmark of the compound's mechanism.

By stabilizing the EF2-ribosome complex, this compound directly interferes with the process of ribosomal translocation. beilstein-journals.orgnih.govresearchgate.net Translocation is the step where the ribosome moves one codon down the mRNA, a process powered by GTP hydrolysis by EF2. This compound does not necessarily prevent GTP hydrolysis but rather appears to lock the system in a post-GTP hydrolysis state, preventing the conformational changes required for the ribosome to move forward. nih.govnih.gov This blockage of translocation prevents the peptidyl-tRNA from moving from the A-site to the P-site on the ribosome, thereby arresting the elongation of the polypeptide chain. nih.govnih.gov

Recent studies using advanced imaging techniques have provided further insight, suggesting that in the presence of sordarin, EF2 can unlock ribosomal movements, allowing for multiple rounds of forward and reverse translocation without the need for GTP hydrolysis or phosphate release. nih.gov However, this aberrant movement does not result in productive protein synthesis and ultimately leads to the cessation of elongation.

Interactions with Ribosomal Components

Evidence suggests that this compound's interaction with the EF2-ribosome complex involves components of the ribosome itself. Specifically, the ribosomal stalk protein P0 (rpP0), a component of the large ribosomal subunit, has been implicated in the action of and resistance to sordarin derivatives. nih.govresearchgate.netnih.gov Mutations in the gene encoding rpP0 can confer resistance to sordarin, indicating a functional interaction between the stalk protein and the drug-EF2 complex. nih.gov While sordarin's primary binding site is on EF2, the ribosomal stalk appears to allosterically influence the drug's activity. nih.gov This suggests that the binding of this compound to EF2 may induce conformational changes that are transmitted to the ribosomal stalk, or vice versa, ultimately leading to the stabilization of the entire complex.

Specificity of this compound Action

A remarkable feature of this compound and its derivatives is their high degree of specificity for fungal EF2, despite the protein being highly conserved across eukaryotes. nih.govnih.gov Sordarin is a potent inhibitor of protein synthesis in various fungal species, including Candida albicans and Saccharomyces cerevisiae, but shows negligible activity against mammalian protein synthesis machinery. nih.govdavidmoore.org.uk

This specificity has been traced to subtle differences in the amino acid sequence of fungal EF2 compared to its mammalian counterpart. nih.gov Studies involving the expression of hybrid EF2 proteins have identified a specific region within fungal EF2 that is responsible for sordarin sensitivity. nih.gov This region forms a binding pocket for the sordarin molecule. The corresponding residues in human EF2 are different, which is sufficient to confer insensitivity to the compound. nih.gov This high degree of selectivity is a key attribute that makes this compound and its derivatives attractive candidates for antifungal drug development, as it minimizes the potential for off-target effects in humans.

Molecular Basis for Fungal Selectivity

Detailed studies involving the expression of hybrid S. cerevisiae eEF2 proteins have demonstrated that just three amino acid residues within the factor are sufficient to explain the compound's selectivity. nih.gov Furthermore, substituting these key residues in fungal eEF2 with their human counterparts was shown to confer complete sordarin insensitivity, identical to that observed with native mammalian eEF2. nih.gov This high specificity of the drug-target interaction also explains the spectrum of activity seen across different fungal species. For instance, the high potency of sordarins against Candida albicans versus the intrinsic resistance of species like Candida krusei and Candida parapsilosis is attributed to these critical differences in their respective eEF2 targets. nih.gov

Key Amino Acid Residues in eEF2 Determining Sordarin Selectivity

| Organism Type | Sensitivity to Sordarin | Amino Acid Residues at Key Positions | Reference |

|---|---|---|---|

| Sordarin-Sensitive Fungi (e.g., S. cerevisiae, C. albicans) | High | Specific combination conferring high binding affinity | nih.gov |

| Sordarin-Insensitive Fungi (e.g., C. krusei) | Low / Resistant | Variation in one or more key residues, reducing binding | nih.govnih.gov |

| Mammals (e.g., Human) | Insensitive | Distinct combination of residues that prevents effective binding | nih.gov |

Mechanistic Implications for Antifungal Efficacy

The unique mechanism of action of this compound and its derivatives carries significant implications for their potential as effective antifungal agents. The targeting of a novel physiological process—protein synthesis elongation—is a departure from the mechanisms of established antifungals that primarily disrupt the integrity of the fungal cell membrane through interactions with ergosterol (B1671047) or its biosynthesis. beilstein-journals.orgnih.govnih.gov This provides a valuable alternative for treating fungal infections, particularly those caused by strains that have developed resistance to existing drug classes. beilstein-journals.org

The high specificity for fungal eEF2 is a major advantage, suggesting a wide therapeutic window and reduced risk of mechanism-based toxicity in the host. nih.gov The mode of action, which involves the stabilization of the EF2-ribosome complex rather than competitive inhibition, leads to a potent and rapid blockade of all protein production, which is a highly effective way to halt fungal growth and viability. beilstein-journals.orgnih.gov The efficacy of sordarins is therefore directly linked to their ability to specifically and efficiently shut down this essential cellular pathway in a fungus-selective manner. nih.govnih.gov This makes the sordarin scaffold a promising foundation for the development of new antifungal therapies. nih.gov

Comparative Antifungal Mechanisms

| Antifungal Class | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|

| Sordarins | Eukaryotic Elongation Factor 2 (eEF2) | Stabilizes the ribosome-eEF2 complex, halting protein synthesis | beilstein-journals.orgnih.gov |

| Azoles (e.g., Fluconazole) | Lanosterol 14-α-demethylase | Inhibits ergosterol biosynthesis, disrupting cell membrane integrity | beilstein-journals.org |

| Polyenes (e.g., Amphotericin B) | Ergosterol | Binds to ergosterol, forming pores in the cell membrane | beilstein-journals.org |

Structure Activity Relationship Sar Studies of Sordaricin Derivatives

Correlating Structural Modifications with Antifungal Activity

The antifungal activity of sordaricin derivatives is highly sensitive to modifications in their chemical structure, particularly within the diterpene skeleton nih.govontosight.ainih.gov. Research has shown that even subtle changes can significantly impact their efficacy against various fungal pathogens.

For instance, the introduction of polar groups, such as hydroxyl moieties, into the diterpene core generally leads to a reduction in antifungal potency nih.govontosight.ainih.gov. Conversely, small and lipophilic groups, including fluorine atoms and the presence of a 7,8-olefin, are well tolerated, indicating that the binding site accommodates such features without significant loss of activity nih.govontosight.ainih.gov.

Oxime derivatives of the sordarin (B1681957) aglycone have demonstrated potent antifungal properties, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL against Candida albicans and Candida glabrata nih.govontosight.ai. The spatial orientation of the lipophilic side chains in these oxime derivatives was found to be critical for their antifungal activity nih.govontosight.ai. Furthermore, this compound analogues incorporating a cyclohexane (B81311) ring appendage via thioether or oxime linkages exhibited potent MICs (≤ 0.125 µg/mL) against C. albicans (including azole-low-susceptible strains) and C. glabrata nih.gov. N-Benzyl pyrrolidinyl this compound derivatives also showed moderate antifungal activity against several pathogenic fungal strains, with MIC values against C. albicans ranging from 0.25 to 2 µg/mL ontosight.ai.

Specific sordarin derivatives, such as R-135853, have shown potent activity against a range of Candida species and Cryptococcus neoformans, while exhibiting weaker activity against others like Candida parapsilosis wikidoc.org.

The following table summarizes some reported antifungal activities of this compound derivatives:

| Compound/Derivative Class | Fungal Species | MIC Range/MIC90 (µg/mL) | Key Structural Feature/Observation | Citation |

| Oxime derivatives | C. albicans, C. glabrata | ≤ 0.06 | Spatial orientation of lipophilic side chains is crucial | nih.govontosight.ai |

| Thioether/Oxime linkages | C. albicans, C. glabrata | ≤ 0.125 | Cyclohexane ring appendage | nih.gov |

| N-Benzyl pyrrolidinyl derivatives | C. albicans | 0.25-2 | Pyrrolidinyl moiety | ontosight.ai |

| R-135853 | C. albicans (FLC-S) | 0.03 | 1,4-oxazepane ring moiety | wikidoc.org |

| C. glabrata | 1 | wikidoc.org | ||

| C. tropicalis | 0.5 | wikidoc.org | ||

| C. neoformans | 0.5 | wikidoc.org | ||

| C. parapsilosis | 128 | Weak activity | wikidoc.org | |

| Core-modified (polar groups) | Fungi (general) | Loss of potency | Hydroxyl group introduction | nih.govontosight.ainih.gov |

| Core-modified (lipophilic groups) | Fungi (general) | Well tolerated | Fluorine, 7,8-olefin introduction | nih.govontosight.ainih.gov |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery to establish mathematical relationships between the chemical structure of compounds and their biological activity nih.govuni-freiburg.de. By analyzing molecular descriptors and their correlation with observed antifungal activity, QSAR models can predict the potency of new or modified this compound derivatives, thereby facilitating the rational design of more effective compounds nih.gov.

While many QSAR studies for antifungal agents have historically been based on limited datasets of structurally similar compounds, there is a growing interest in developing more comprehensive, global QSAR equations nih.gov. For this compound analogues, QSAR analysis has provided valuable insights into the importance of specific structural features, such as hydrogen bonding and hydrophobic interactions, for optimal binding to their biological targets nih.gov. These approaches contribute significantly to understanding the SAR of this compound and guiding lead optimization efforts.

Influence of Diterpene Core Modifications on Potency

The diterpene core, a unique tetracyclic system including a norbornene, is integral to this compound's mechanism of action, which involves stabilizing the ribosome/EF2 complex nih.govnih.govontosight.ai. Modifications to this core have been a major focus of SAR studies.

Role of Specific Functional Groups and Their Spatial Orientation

Specific functional groups within the diterpene core and their precise spatial orientation are crucial for this compound's antifungal activity. For example, the aldehyde group, which is part of the this compound structure, can be replaced by a nitrile group without a loss of activity nih.govnih.govnih.gov. This suggests that the electronic properties or the ability to participate in certain interactions (e.g., hydrogen bonding) might be more critical than the specific aldehyde functionality itself.

Furthermore, the antifungal activity has been shown to be exquisitely sensitive to the spatial orientation of lipophilic side chains, emphasizing the importance of precise three-dimensional arrangement for optimal binding nih.govontosight.ai. Even a reduction of the complex tetracyclic skeleton of this compound to a simpler cyclopentane (B165970) ring, while retaining the essential pharmacophore functional groups, allowed new derivatives to maintain some level of in vitro and whole-cell activity. This highlights that while the full tetracyclic core is important, the key functional groups are paramount, and their correct presentation can compensate for some structural simplification.

Impact of Side Chain Architecture and Unsaturation

The architecture and unsaturation of the side chain attached to this compound significantly influence its antifungal potency. Studies involving a series of C1-C9 alkyl side-chain derivatives of this compound revealed that optimal antifungal activity was achieved with a C5 alkyl chain nih.gov.

Moreover, when comparing side chains with different degrees and types of unsaturation, the cis-alkene configuration proved to be the most active nih.gov. This finding suggests that the specific folding and conformation of the side chain are crucial for its interaction with the target nih.gov. The structure and conformation of the side chain appear to directly affect the efficiency of the EF2/ribosome assembly, underscoring the necessity for a detailed understanding of the active site interactions ontosight.ai.

Molecular Modeling and Docking Studies to Predict Binding Affinity (e.g., for DBL)

Molecular modeling and docking studies are indispensable computational tools in drug discovery, enabling the prediction of the preferred binding orientations and affinities of small molecules (ligands) within the active sites of macromolecular targets (receptors). These techniques are vital for identifying potential drug candidates, analyzing the intricate details of protein-ligand interactions, and optimizing ligand structures to enhance their binding affinity.

In the context of this compound, these studies are particularly relevant due to its unique mechanism of action: inhibiting fungal protein synthesis by stabilizing the ribosome/eEF2 complex nih.govnih.gov. This interaction is highly specific to fungal eEF2 (often referred to as DBL for fungal elongation factor 2) due to distinct amino acid residues in its binding pocket. Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to DBL nih.gov. For instance, certain this compound precursors, such as cycloaraneosene-9-ol-8-one, have shown strong predicted affinity for DBL through molecular docking, indicating their potential as effective binders.

Preclinical Efficacy Studies and Resistance Research Mechanistic Focus

In Vitro Antifungal Spectrum of Activity

The in vitro activity of sordaricin derivatives has been extensively evaluated against various fungal species, revealing a potent and, in some cases, selective spectrum of action. These studies, primarily utilizing broth microdilution methods, have established the minimum inhibitory concentrations (MICs) required to inhibit fungal growth.

Sordarin (B1681957) derivatives have shown excellent in vitro activity against several pathogenic yeasts. A number of semisynthetic derivatives, including GM 193663, GM 211676, GM 222712, and GM 237354, have been tested against a large panel of clinical yeast isolates. nih.gov

Against Candida albicans, the sordarin derivatives are particularly potent. For instance, GM 222712 exhibits a MIC90 (the concentration required to inhibit 90% of isolates) of 0.004 μg/mL, while the MIC90 for GM 237354 is 0.015 μg/mL. nih.gov Another derivative, R-135853, also shows potent activity against fluconazole-susceptible C. albicans strains, with a MIC90 of 0.03 μg/mL. nih.govasm.org

The activity extends to other Candida species, such as Candida glabrata. GM 222712 and GM 237354 were the most active compounds against this species among a tested group, with MIC90 values of 0.5 μg/mL and 1 μg/mL, respectively. nih.gov R-135853 also demonstrated a MIC90 of 1 μg/mL against C. glabrata. nih.govresearchgate.net

Against the encapsulated yeast Cryptococcus neoformans, sordarin derivatives have also proven effective. GM 237354 is particularly noteworthy, with a MIC90 of 0.25 μg/mL, which was twofold more active than GM 222712 (MIC90 of 0.5 μg/mL). nih.govnih.gov The derivative R-135853 showed a MIC90 of 0.5 μg/mL against this pathogen. nih.govresearchgate.net However, some studies have shown that Cryptococcus neoformans var. gattii serotype B is significantly less susceptible to GM 237354 than other serotypes. nih.gov

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

| Compound | Organism | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

|---|---|---|---|---|

| GM 222712 | Candida albicans | - | - | 0.004 nih.gov |

| Candida glabrata | 1–4 | 2 | 0.5 nih.govnih.gov | |

| Cryptococcus neoformans | 0.25–1 | 0.12 | 0.5 nih.gov | |

| GM 237354 | Candida albicans | - | - | 0.015 nih.gov |

| Candida glabrata | 0.25–16 | 8 | 1 nih.govnih.gov | |

| Cryptococcus neoformans | 0.015–0.25 | 0.12 | 0.25 nih.gov | |

| R-135853 | Candida albicans | - | - | 0.03 nih.govasm.org |

| Candida glabrata | - | - | 1 nih.govresearchgate.net |

The efficacy of sordarin derivatives extends to certain filamentous fungi, although the activity can be more variable compared to yeasts. Studies have assessed activity against clinically relevant molds like Aspergillus species.

Against Aspergillus flavus, the derivative GM 222712 showed a MIC50 of 0.25 μg/mL and a MIC90 of 1 μg/mL. nih.gov In contrast, GM 237354 was less potent against this species, with a MIC50 of 8 μg/mL and a MIC90 of 32 μg/mL. nih.gov

For Aspergillus fumigatus, the activity was generally lower. The MIC50 and MIC90 of GM 222712 were both 32 μg/mL, while for GM 237354, the MIC50 was 64 μg/mL and the MIC90 was greater than 64 μg/mL. nih.gov It has been noted that for Aspergillus species, the endpoints for MIC determination can be less distinct than for yeasts. nih.gov The derivative R-135853 exhibited weak or no activity against Aspergillus spp. nih.govasm.org

Activity has also been reported against zygomycetes. The MICs for GM 237354 against Rhizopus arrhizus were found to be in the range of ≤0.25 to 8 μg/mL. nih.govnih.gov

Table 2: In Vitro Activity of Sordarin Derivatives Against Filamentous Fungi

| Compound | Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |

|---|---|---|---|---|

| GM 222712 | Aspergillus flavus | 0.25 nih.gov | 1 nih.gov | - |

| Aspergillus fumigatus | 32 nih.gov | 32 nih.gov | - | |

| GM 237354 | Aspergillus flavus | 8 nih.gov | 32 nih.gov | - |

| Aspergillus fumigatus | 64 nih.gov | >64 nih.gov | - |

Sordarin derivatives have demonstrated exceptionally potent activity against the opportunistic fungus Pneumocystis carinii (now known as Pneumocystis jirovecii in humans). The efficacy against this organism is typically measured by the inhibition of protein synthesis, a direct reflection of this compound's mechanism of action.

In studies measuring the inhibition of radiolabelled methionine incorporation, sordarin derivatives proved to be highly potent inhibitors of P. carinii protein synthesis. nih.gov Derivatives such as GM 193663, GM 211676, GM 222712, and GM 237354 all showed 50% inhibitory concentrations (IC50) of less than 0.008 μg/mL. nih.govnih.gov This level of potency is significantly greater than that of pentamidine, a standard therapy for P. carinii pneumonia, which had an IC50 of 0.1 μg/mL in the same assay. nih.gov

Further studies evaluating pharmacodynamic parameters found that sordarin derivatives were the most potent agents against P. carinii when compared to marketed drugs. The EC50 (concentration to reach 50% of the maximum effect) for GM 191519 was 0.00025 μg/mL and for GM 237354 was 0.0007 μg/mL, making them approximately 100-fold and 35-fold more active in vitro than pentamidine, respectively. nih.gov

Table 3: In Vitro Activity of Sordarin Derivatives Against Pneumocystis carinii

| Compound | Parameter | Value (μg/mL) |

|---|---|---|

| GM 193663 | IC50 nih.gov | <0.008 |

| EC50 nih.gov | 0.0043 | |

| GM 211676 | IC50 nih.gov | <0.008 |

| GM 222712 | IC50 nih.gov | <0.008 |

| GM 237354 | IC50 nih.gov | <0.008 |

| EC50 nih.gov | 0.0007 |

| GM 191519 | EC50 nih.gov | 0.00025 |

A significant feature of this compound derivatives is their retained activity against fungal strains that have developed resistance to other antifungal classes, such as the azoles.

The sordarin derivative R-135853 has demonstrated potent activity against fluconazole-susceptible, susceptible-dose-dependent, and fluconazole-resistant strains of C. albicans. The MICs for this compound against these resistant strains ranged from 0.03 to 0.06 μg/mL, comparable to its activity against susceptible strains. nih.govasm.org

Similarly, the azasordarin GW 471558 showed high in vitro activity against both fluconazole-susceptible and fluconazole-resistant isolates of C. albicans. nih.gov This compound also displayed potent activity against C. glabrata and Candida tropicalis, including isolates with decreased susceptibility to azoles. nih.gov The potent activity of these derivatives against azole-resistant strains highlights their distinct mechanism of action, which circumvents the common resistance pathways that affect azole drugs. nih.gov

In Vivo Efficacy in Established Preclinical Models (Non-Human)

The promising in vitro profile of this compound derivatives has been further investigated in various animal models of fungal infections to determine their therapeutic potential.

Sordarin derivatives have shown dose-related efficacy in murine models of systemic or disseminated candidiasis. In a model of systemic candidiasis in mice infected with Candida albicans, the derivatives GM193663 and GM237354 were evaluated. nih.gov The 50% effective doses (ED50), calculated from survival rates one month after infection, were 25.2 mg/kg/dose for GM193663 and 10.7 mg/kg/dose for GM237354, indicating that GM237354 was at least twofold more effective in this model. nih.gov

The derivative R-135853 also exhibited dose-dependent efficacy against experimental murine hematogenous candidiasis caused by C. albicans. asm.org It was effective when administered by both subcutaneous and oral routes. nih.gov Furthermore, in a murine model of esophageal candidiasis induced by a fluconazole-resistant strain of C. albicans, subcutaneous administration of R-135853 showed significant, dose-dependent efficacy where fluconazole (B54011) was ineffective. nih.govasm.org This suggests that this compound derivatives are promising for the treatment of disseminated and mucosal candidiasis, including infections that are refractory to azole therapy. nih.gov

Table 4: In Vivo Efficacy of Sordarin Derivatives in Murine Candidiasis Models

| Compound | Model | Parameter | Value (mg/kg/dose) |

|---|---|---|---|

| GM193663 | Systemic Candidiasis (C. albicans) | ED50 nih.gov | 25.2 |

| GM237354 | Systemic Candidiasis (C. albicans) | ED50 nih.gov | 10.7 |

Efficacy in Systemic Fungal Infection Models

This compound and its derivatives have demonstrated significant efficacy in various animal models of systemic fungal infections. These studies are crucial for establishing the potential therapeutic value of this class of antifungal agents, which function by inhibiting fungal protein synthesis. nih.govbeilstein-journals.orgnih.gov

In a key study, the in vivo activity of two sordarin derivatives, GM193663 and GM237354, was evaluated in mouse models of disseminated candidiasis and aspergillosis, as well as a rat model of pneumocystosis. nih.govnih.gov For systemic candidiasis caused by Candida albicans, both compounds showed dose-related efficacy. nih.gov The 50% effective dose (ED₅₀), calculated from survival rates 30 days after infection, indicated that GM237354 was more potent than GM193663. nih.gov Specifically, GM237354 had an ED₅₀ of 10.7 mg/kg/dose, which was more than twofold lower than the 25.2 mg/kg/dose for GM193663. nih.gov At higher doses of GM237354, survival rates were notably high, with 90% and 100% of mice surviving at 60 and 120 mg/kg/day, respectively. nih.gov

The efficacy of sordarin derivatives has also been assessed against systemic coccidioidomycosis in a murine model. nih.gov The compounds GM193663, GM211676, and GM237354 all demonstrated dose-responsive efficacy, significantly prolonging the survival of mice infected with Coccidioides immitis. nih.gov At a dose of 100 mg/kg/day, the efficacy of these derivatives was equivalent to that of fluconazole. nih.gov Notably, GM211676 was found to be approximately five times more efficacious than fluconazole at a lower dose. nih.gov